molecular formula C13H24BrNO3 B3043786 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane CAS No. 924817-72-1

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane

Cat. No. B3043786
CAS RN: 924817-72-1
M. Wt: 322.24 g/mol
InChI Key: PUZPQHGFWSMSNX-UHFFFAOYSA-N
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Description

This compound is also known as N-(tert-butoxycarbonyl)-3-tetrahydro-2H-pyran-4-yl-beta-alanine . It has a molecular weight of 273.33 . The compound is a white to yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C13H23NO5 . The InChI code is 1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(8-11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored at +4C .

Scientific Research Applications

Tetrahydropyranyl as a Masking Agent

  • Research Focus : The utility of tetrahydropyranyl derivatives as masking agents in chemical reactions.
  • Findings : Horning et al. (1970) demonstrated that 3-bromo-2-(tetrahydropyran-2-yloxy)propene functions as a masked acetonyl bromide, useful in various chemical reactions (Horning, Kavadias, & Muchowski, 1970).

Single Synthon Applications

  • Research Focus : Use of tetrahydropyranyl ethers as synthons in chemical synthesis.
  • Findings : Miller and Al-Hassan (1983) found that the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol can serve as a synthon for both the (E)-β-formylvinyl anion and cation (Miller & Al-Hassan, 1983).

Synthesis of Chiral Bis-β-amino Alcohols

  • Research Focus : Synthesis and application of chiral bis-β-amino alcohols.
  • Findings : Li-Juan Xing (1998) synthesized new chiral bis-β-amino alcohols, demonstrating their application in the enantioselective catalytic borane reduction of aromatic ketones (Li-Juan Xing, 1998).

Esterification with Boric Acid

  • Research Focus : Esterification reactions involving boric acid and diols.
  • Findings : Oi, Takeda, and Kakihana (1992) studied the esterification of boric acid with various diols, including 3-amino-1,2-propanediol (Oi, Takeda, & Kakihana, 1992).

Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection

  • Research Focus : N-Boc protection of amines using Bronsted acidic ionic liquid.
  • Findings : Sunitha et al. (2008) presented a method for efficient and chemoselective N-Boc protection of various amines, highlighting the use of a Bronsted acidic ionic liquid (Sunitha, Kanjilal, Reddy, & Prasad, 2008).

Ozone Formation Potential

  • Research Focus : The ozone formation potential of bromo-organic compounds.
  • Findings : Whitten et al. (2003) investigated the ozone formation potential of 1-Bromo-propane, providing insights into the environmental impact of such compounds (Whitten, Cohen, Myers, & Carter, 2003).

Future Directions

As for future directions, it’s hard to say without more specific information about the compound’s applications or current research. It’s worth noting that this compound is intended for research and development use only .

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(oxan-4-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO3/c1-13(2,3)18-12(16)15-11(4-7-14)10-5-8-17-9-6-10/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZPQHGFWSMSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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